molecular formula C9H13N5O2 B14019418 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one CAS No. 90644-27-2

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one

Cat. No.: B14019418
CAS No.: 90644-27-2
M. Wt: 223.23 g/mol
InChI Key: JDGUXSACQOFAJB-UHFFFAOYSA-N
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Description

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a nitroso group at the 5-position, and a piperidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one typically involves multiple steps. One common synthetic route includes the following steps :

    Starting Material: 6-amino-2-sulfanyl-4(3H)-pyrimidone monohydrate.

    Step 1: Methylation using ethanol, triethylamine, and methyl iodide at room temperature.

    Step 2: Nitrosation using sodium nitrite and glacial acetic acid.

    Step 3: Reaction with piperidine in ethanol and water under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one.

    Reduction: Formation of 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.

    Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.

Scientific Research Applications

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase.

    Medicine: Explored for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets :

    Enzyme Inhibition: It acts as an inhibitor of enzymes such as lipoxygenase, which is involved in the metabolism of fatty acids.

    Antioxidant Activity: It can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds :

    Similar Compounds: 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one, 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.

    Uniqueness: The presence of both an amino and a nitroso group on the pyrimidine ring makes it unique in terms of its reactivity and potential biological activities.

Properties

CAS No.

90644-27-2

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N5O2/c10-7-6(13-16)8(15)12-9(11-7)14-4-2-1-3-5-14/h1-5H2,(H3,10,11,12,15)

InChI Key

JDGUXSACQOFAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=O)N2)N=O)N

Origin of Product

United States

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